2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one
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Overview
Description
2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Amino Group: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Final Assembly: The final step involves the coupling of the piperidine ring with the benzyl and amino groups to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or amino groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Biology: The compound is used in research to study its effects on cellular signaling pathways and receptor binding.
Industry: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-[3-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one: Similar structure but with a methyl group instead of a propan-2-yl group.
2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
The uniqueness of 2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one lies in its specific substitution pattern, which can confer distinct biological activity and chemical reactivity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H35N3O |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C21H35N3O/c1-16(2)20(22)21(25)23-12-8-11-19(14-23)15-24(17(3)4)13-18-9-6-5-7-10-18/h5-7,9-10,16-17,19-20H,8,11-15,22H2,1-4H3 |
InChI Key |
QOKZJPPMIXCQIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)CN(CC2=CC=CC=C2)C(C)C)N |
Origin of Product |
United States |
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